4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13476187
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | benzyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O3/c1-13-11-17(8-7-16(13)9-10-18)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3 |
| Standard InChI Key | YBYSKCUWEPEPTN-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Key substituents include:
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3-Methyl group: Enhances steric bulk and influences conformational stability.
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4-(2-Hydroxyethyl) group: Introduces polarity and hydrogen-bonding capacity.
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Benzyl ester: A protective group for carboxylic acids, cleavable under acidic conditions .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include at ~1700 cm⁻¹ (ester), at ~3400 cm⁻¹ (hydroxyethyl), and at ~1250 cm⁻¹.
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NMR: NMR would show aromatic protons (δ 7.2–7.4 ppm, benzyl), methyl singlet (δ 1.2–1.4 ppm), and hydroxyethyl protons (δ 3.5–4.0 ppm).
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves sequential functionalization of the piperazine core:
Step 1: Piperazine Core Preparation
Piperazine-2-carboxylic acid serves as the starting material. Methylation at the 3-position is achieved using methyl iodide () in the presence of a base (e.g., ).
Step 3: Benzyl Esterification
Benzyl chloride () or benzyl bromide is used in a nucleophilic acyl substitution, facilitated by or DCC (dicyclohexylcarbodiimide).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 75–85% | |
| 2 | Ethylene oxide, | 60–70% |
| 3 | 80–90% |
Industrial Scale-Up
Continuous flow reactors are employed to optimize heat transfer and reduce reaction times. Green chemistry principles, such as solvent recycling and catalytic reagents, enhance sustainability.
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
The benzyl ester acts as a transient protective group, enabling selective reactions at the carboxylic acid site. For example:
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Antidepressants: Piperazine derivatives are key in serotonin-norepinephrine reuptake inhibitors (SNRIs) .
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Antimicrobial Agents: Structural analogs exhibit activity against Chlamydia spp. and Gram-positive bacteria .
Biologically Active Derivatives
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FAAH Modulators: Patents disclose related compounds as fatty acid amide hydrolase (FAAH) inhibitors for anxiety and pain management .
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Opioid Receptor Ligands: Modifications at the hydroxyethyl site enhance CNS penetration.
| Target Class | Mechanism | Reference |
|---|---|---|
| FAAH | Inhibition of endocannabinoid degradation | |
| μ-Opioid Receptor | Agonism for analgesia | |
| Bacterial Topoisomerase | Inhibition of DNA replication |
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Amber MolTech LLC | >95% | 1–100 g | $200–$500/g |
| VulcanChem | >98% | 5–50 g | $250–$600/g |
Future Research Directions
Unmet Needs
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Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains.
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Prodrug Development: Ester hydrolysis to release active carboxylic acid derivatives in vivo .
Computational Studies
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